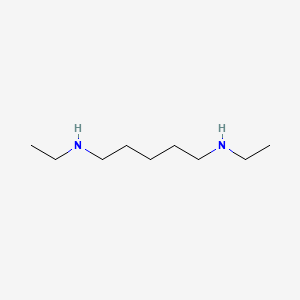

N,N'-diethylpentane-1,5-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H22N2 |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

N,N'-diethylpentane-1,5-diamine |

InChI |

InChI=1S/C9H22N2/c1-3-10-8-6-5-7-9-11-4-2/h10-11H,3-9H2,1-2H3 |

InChI Key |

BZRMPKDZBITGKE-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCCCNCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Diethylpentane 1,5 Diamine and Its Analogues

Catalytic Pathways for Targeted Amine Functionalization

The introduction of ethyl groups onto the terminal nitrogen atoms of a five-carbon chain can be accomplished through various catalytic routes, each offering distinct advantages and challenges.

Reductive Amination Strategies for N,N'-diethylpentane-1,5-diamine Synthesis

Reductive amination is a versatile and widely employed method for the formation of C-N bonds. In the context of synthesizing this compound, this strategy involves the reaction of a suitable dicarbonyl compound, such as glutaraldehyde (B144438), with ethylamine (B1201723) in the presence of a reducing agent and a catalyst. The reaction proceeds through the initial formation of a Schiff base (imine) intermediate, which is subsequently reduced to the corresponding secondary amine.

OHC-(CH₂)₃-CHO + 2 CH₃CH₂NH₂ + 2 [H] → CH₃CH₂NH-(CH₂)₅-NHCH₂CH₃ + 2 H₂O

This one-pot reaction is highly atom-economical. The choice of reducing agent is critical and can range from catalytic hydrogenation (H₂) to the use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction mechanism involves the nucleophilic attack of ethylamine on the carbonyl groups of glutaraldehyde to form a hemiaminal, which then dehydrates to an imine. The imine is then reduced in situ by the reducing agent.

A key challenge in this synthesis is controlling the extent of alkylation to prevent the formation of tertiary amines and other byproducts. This is typically managed by careful control of stoichiometry and reaction conditions.

Hydrogenation of Nitrile Precursors

An alternative synthetic route involves the hydrogenation of a suitable dinitrile precursor, such as pimelonitrile (heptanedinitrile), to the corresponding primary diamine, pentane-1,5-diamine (cadaverine). This is then followed by a separate N-alkylation step to introduce the ethyl groups.

The first step, the hydrogenation of the nitrile, is typically carried out under high pressure using a heterogeneous catalyst.

NC-(CH₂)₅-CN + 4 H₂ --(Catalyst)--> H₂N-(CH₂)₅-NH₂

Commonly used catalysts for this transformation include Raney nickel and Raney cobalt. The reaction is often performed in a solvent like ammonia (B1221849) to suppress the formation of secondary and tertiary amine byproducts during the hydrogenation process.

The resulting pentane-1,5-diamine is then subjected to N,N'-diethylation in a subsequent step, as detailed in the following section. This two-step approach allows for greater control over the final product purity, as the intermediate diamine can be purified before the alkylation step.

Alkylation Reactions of Primary Diamines for this compound Formation

The direct N-alkylation of a primary diamine, such as pentane-1,5-diamine (cadaverine), provides a straightforward method for the synthesis of this compound. This reaction involves the treatment of the diamine with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to neutralize the acid formed during the reaction.

H₂N-(CH₂)₅-NH₂ + 2 CH₃CH₂-X --(Base)--> CH₃CH₂NH-(CH₂)₅-NHCH₂CH₃ + 2 HX

A significant challenge in this approach is achieving selective N,N'-diethylation without over-alkylation to form quaternary ammonium (B1175870) salts or under-alkylation, leaving unreacted primary amine groups. The control of stoichiometry and the choice of the base and solvent are crucial for maximizing the yield of the desired product. A patent for the preparation of N,N'-dialkylalkanediamines suggests that controlling the concentration of the haloalkaneamine intermediate can inhibit the formation of cyclic byproducts and triamines, thus increasing the yield of the target N,N'-dialkylalkanediamine. dntb.gov.ua

Optimization of Reaction Conditions and Process Efficiency

Influence of Solvent Systems on Reaction Yield and Selectivity

The solvent system can have a profound impact on the course of the reaction, particularly in reductive amination processes. The solvent influences the solubility of reactants and intermediates, the stability of transient species like imines, and the activity of the catalyst.

For reductive aminations, a systematic study on the effect of solvents has shown that both the reaction rate and selectivity are heavily dependent on the nature of the solvent. albany.edu Protic solvents like methanol (B129727) have been identified as highly effective for reductive amination reactions. albany.edu This is attributed to their ability to facilitate the formation of the imine intermediate and their compatibility with common hydrogenation catalysts. In contrast, aprotic polar solvents like tetrahydrofuran (B95107) (THF) and aprotic nonpolar solvents like toluene (B28343) can also be used, but may lead to different reaction kinetics and product distributions. The presence of water can sometimes be detrimental, leading to the hydrolysis of the imine intermediate back to the starting materials.

| Solvent System | Typical Effect on Reductive Amination | Reference |

| Methanol | Generally high rates of imine formation and hydrogenation, leading to good yields. | albany.edu |

| Ethanol | Similar to methanol, effective for reductive amination. | albany.edu |

| Water | Can disfavor imine formation, potentially leading to higher selectivity for alcohol byproducts. | albany.edu |

| Tetrahydrofuran (THF) | Aprotic polar solvent, can be effective but may result in different reaction kinetics compared to protic solvents. | albany.edu |

| Toluene | Aprotic nonpolar solvent, can be used but may lead to lower reaction rates. | albany.edu |

Role of Catalyst Selection and Loading in Amination Reactions

The choice of catalyst is a critical factor that dictates the efficiency and selectivity of both reductive amination and nitrile hydrogenation reactions.

In reductive amination, various transition metal catalysts are employed. Platinum-based catalysts, such as platinum oxide (PtO₂), are known for their high reductive power and selectivity in these transformations. researchgate.net Other noble metal catalysts like palladium (Pd), rhodium (Rh), and ruthenium (Ru) supported on carbon are also widely used. nih.gov More recently, catalysts based on earth-abundant metals like iron have been developed for the synthesis of primary amines via reductive amination. nih.gov The catalyst loading is a key parameter to optimize, as a sufficient amount is needed to ensure a reasonable reaction rate, while excessive loading can be uneconomical and may lead to side reactions.

For the hydrogenation of nitriles, Raney-type catalysts, particularly Raney nickel and Raney cobalt, are the industry standards due to their high activity and relatively low cost. The performance of these catalysts can be influenced by promoters and reaction conditions such as temperature and pressure.

| Catalyst | Application | Key Characteristics | Reference |

| Platinum Oxide (PtO₂) | Reductive Amination | High reductive power and selectivity. | researchgate.net |

| Palladium on Carbon (Pd/C) | Reductive Amination | Widely used, effective for hydrogenation of imines. | nih.gov |

| Ruthenium on Carbon (Ru/C) | Reductive Amination | Active catalyst for C-N bond formation. | nih.gov |

| Iron-based catalysts | Reductive Amination | Earth-abundant and cost-effective alternative to noble metals. | nih.gov |

| Raney Nickel | Nitrile Hydrogenation | High activity for the conversion of nitriles to primary amines. | |

| Raney Cobalt | Nitrile Hydrogenation | Similar to Raney Nickel, often used in industrial processes. |

Temperature and Pressure Regimes for Enhanced Synthetic Outcomes

The synthesis of N,N'-dialkylalkanediamines, including this compound, is highly dependent on the precise control of reaction temperature and pressure. These parameters are critical for maximizing product yield, minimizing the formation of by-products, and controlling reaction kinetics. A prevalent method for synthesizing these compounds involves the reaction of a dihaloalkane with a lower alkylamine. google.com

In this synthetic approach, the reaction temperature is typically maintained between 50°C and 250°C. google.com However, for optimal results in producing N,N'-dialkylalkanediamines, a more constrained temperature range of 80°C to 140°C is preferable. google.com Operating within this specific range enhances the yield of the desired diamine while effectively suppressing the formation of undesirable by-products such as cyclic dialkyldiamines and trialkylalkanetriamines. google.com The temperature is also a key factor in controlling the concentration of the haloalkaneamine intermediate during the reaction. google.com

Reaction pressure is another crucial variable. While the process can be carried out under a wide pressure range, typically from 0.2 to 12 MPa, a narrower range of 2 to 8 MPa is considered advantageous for achieving higher yields and better product purity. google.com There is no specific limitation imposed on the reaction pressure, but optimization within this preferred range contributes to a more efficient synthesis. google.com

The following table summarizes the general and preferred temperature and pressure regimes for the synthesis of N,N'-dialkylalkanediamines. google.com

| Parameter | General Range | Preferred Range | Rationale for Preferred Range |

| Temperature | 50°C - 250°C | 80°C - 140°C | Increase yield and inhibit by-product formation. google.com |

| Pressure | 0.2 - 12 MPa | 2 - 8 MPa | Enhance reaction efficiency and yield. google.com |

This data is based on the synthesis of N,N'-dialkylalkanediamines by reacting a dihaloalkane with a lower alkylamine.

Industrial-Scale Synthesis Considerations and Methodological Advancements

Transitioning the synthesis of this compound to an industrial scale requires careful consideration of starting materials, reaction pathways, and process optimization to ensure economic viability, efficiency, and safety.

One significant industrial route begins with the precursor 1,5-diaminopentane (also known as cadaverine). Advancements in biotechnology have enabled the large-scale production of 1,5-diaminopentane through microbial fermentation. nih.gov For instance, using engineered strains of Corynebacterium glutamicum in fed-batch cultures has achieved titers as high as 103.8 g/liter , providing a renewable and efficient source for the diamine precursor. nih.gov Once the 1,5-diaminopentane is obtained, it can be diethylated through various chemical methods, such as reductive amination with acetaldehyde (B116499) or alkylation with an ethyl halide.

Another primary industrial method involves the direct reaction of a 1,5-dihalopentane with ethylamine. This process, often conducted in an autoclave, requires precise control over reaction parameters to maximize the yield of the target secondary amine and minimize side reactions. google.com Key considerations for industrial production include:

Molar Ratio of Reactants: The ratio of the alkylamine to the dihaloalkane is critical. An excess of the amine is often used to drive the reaction towards the desired N,N'-disubstituted product and to act as an acid scavenger.

Catalyst and Solvent Systems: While the reaction can proceed without a catalyst, certain catalysts can improve reaction rates and selectivity. The choice of solvent is also important for reactant solubility and ease of product separation.

Process Control: On an industrial scale, maintaining uniform temperature and pressure is crucial. For analogous diamine syntheses, reaction temperatures can range from 100°C to 200°C with pressures from 0.52 to 1.60 MPa. google.com Continuous flow processes are increasingly being explored as they offer better control over reaction conditions and can improve safety and throughput compared to batch reactors. nbinno.com

By-product Management: A significant challenge is preventing the formation of by-products. In the alkylation of diamines, potential by-products include mono-alkylated amines, tertiary amines from over-alkylation, and cyclic amines. google.com Process conditions are optimized to control the residual amount of intermediates to suppress these side reactions. google.com

Purification: Post-reaction, the product mixture must be purified. This typically involves neutralization, extraction, and fractional distillation to isolate the this compound to the required purity standard (e.g., ≥98.5%). nbinno.com

The following table outlines key parameters for the industrial-scale synthesis of similar diamines, providing a reference for the production of this compound.

| Parameter | Example Condition | Purpose | Source |

| Reactants | Dihaloalkane, Lower Alkylamine | Primary building blocks | google.com |

| Reaction Temperature | 100°C - 200°C | To ensure adequate reaction rate | google.com |

| Reaction Pressure | 0.52 - 1.60 MPa | To maintain reactants in the liquid phase and control kinetics | google.com |

| Reaction Time | 3 - 8 hours | To allow for complete conversion | google.com |

| Molar Ratio (Amine:Halide) | 1:1 to 8:1 | To control the degree of alkylation | google.com |

Elucidating the Chemical Reactivity and Mechanistic Behavior of N,n Diethylpentane 1,5 Diamine

Nucleophilic Reactivity and Substitution Dynamics

The nitrogen atoms in N,N'-diethylpentane-1,5-diamine each possess a lone pair of electrons, making them effective nucleophiles. chemguide.co.uk The nucleophilicity of these secondary amines is influenced by both electronic and steric factors. The ethyl groups, being electron-donating, slightly increase the electron density on the nitrogen atoms compared to their primary amine counterparts, thereby enhancing their nucleophilicity. However, the steric hindrance imposed by the ethyl groups can modulate their reactivity towards electrophilic centers. acs.orgresearchgate.net

In nucleophilic substitution reactions, this compound can react with a variety of electrophiles, such as alkyl halides and acyl chlorides. The reaction with an alkyl halide would proceed via a typical SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon, displacing the halide leaving group. Given the presence of two nucleophilic centers, the reaction can potentially lead to mono- or di-alkylation products, depending on the stoichiometry of the reactants. A large excess of the diamine would favor mono-alkylation. The reaction with acyl chlorides is generally vigorous, leading to the formation of N,N'-diethyl-N,N'-diacylpentane-1,5-diamides. chemguide.co.uk

The kinetics of such reactions are generally second-order, being dependent on the concentrations of both the diamine and the electrophile. acs.org The flexible pentane (B18724) chain allows the two amine groups to react independently, especially in reactions with monofunctional electrophiles.

| Amine | Nucleophilicity Parameter (N) in Water | pKaH |

| Ammonia (B1221849) | < 5 | 9.24 |

| n-Propylamine | 15.63 | 10.71 |

| Diethylamine | 17.5 | 11.09 |

| Aniline | 12.64 | 4.63 |

| Data sourced from studies on the kinetics of amine reactions with benzhydrylium ions. acs.org This table illustrates the general trend of increasing nucleophilicity with alkyl substitution, though steric effects can also play a role. |

Oxidation and Reduction Pathways of Diamines

The amine functionalities of this compound are susceptible to oxidation. Common oxidizing agents can target the nitrogen atoms, leading to a variety of products. For instance, treatment with hydrogen peroxide or other peroxy acids can lead to the formation of the corresponding N-oxides. Further oxidation can result in the cleavage of the C-N bonds. The specific products formed will depend on the oxidant used and the reaction conditions.

In the context of biological systems, diamines can be oxidized by amine oxidases. While specific studies on this compound may be limited, the general mechanism involves the oxidation of the amine to an imine, with the concomitant reduction of a cofactor, followed by hydrolysis to an aldehyde and the release of the corresponding amine.

Reduction of the diamine itself is not a common transformation under standard chemical conditions as the amine groups are already in a reduced state. However, derivatives of the diamine, such as imines or amides formed from its reactions, can be readily reduced. For example, an imine formed from the condensation of the diamine with an aldehyde or ketone can be reduced to a secondary or tertiary amine using reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation.

Formation of Covalent Bonds and Molecular Interactions through Amine Functionality

The secondary amine groups of this compound are versatile functional groups for the formation of a wide array of covalent bonds. As discussed, they readily react with alkyl and acyl halides. Furthermore, they can participate in condensation reactions with aldehydes and ketones to form enamines. libretexts.orgucalgary.ca This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the enamine. ucalgary.ca

Beyond covalent bond formation, the nitrogen atoms can participate in hydrogen bonding. In the protonated state, the N-H groups can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. These interactions are crucial in determining the solubility of the compound in protic solvents and its interactions with other molecules. The flexible pentamethylene bridge allows the molecule to adopt various conformations, which can influence its intermolecular interactions.

Mechanistic Investigations of Ligand-Metal Intermediate Stabilization

This compound is an excellent bidentate ligand, capable of coordinating to a single metal center through its two nitrogen atoms to form a stable seven-membered chelate ring. nih.govncert.nic.in The formation of such chelate complexes is entropically favored over the coordination of two separate monodentate amine ligands. ncert.nic.in The stability of these metal complexes is influenced by several factors, including the nature of the metal ion, the solvent, and the pH of the solution.

The coordination of this compound to a metal ion involves the donation of the lone pair of electrons from each nitrogen atom to the vacant orbitals of the metal. This results in the formation of a coordination complex. The flexible pentyl chain allows the ligand to accommodate the preferred coordination geometry of various metal ions. For instance, it can form tetrahedral, square planar, or octahedral complexes depending on the metal and the other ligands present.

The investigation of these ligand-metal intermediates often involves spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy, as well as X-ray crystallography to determine the precise coordination geometry. The IR spectra of the metal complexes typically show a shift in the N-H stretching and bending vibrations upon coordination, providing evidence of the metal-nitrogen bond formation. Similarly, the 1H and 13C NMR signals of the carbon atoms adjacent to the nitrogen atoms are also shifted upon complexation.

The stability of the chelate ring is a key factor in the stabilization of the metal intermediates. Seven-membered chelate rings, while generally less stable than five- or six-membered rings, can still provide significant stabilization, particularly with larger metal ions. This stabilization can influence the reactivity of the metal center, for example, by modifying its redox potential or by directing the course of a catalytic reaction. Research on similar bidentate diamines has shown that the size of the chelate ring can have a significant impact on the biological activity of platinum-based antitumor agents. nih.gov

| Property | Value |

| Molecular Formula | C5H14N2 |

| Molecular Weight | 102.18 g/mol |

| Boiling Point | 178-180 °C |

| Melting Point | 9 °C |

| Density | 0.873 g/mL at 25 °C |

| Solubility | Soluble in water and ethanol |

| Data for the parent compound of this compound. nih.gov These properties provide a baseline for understanding the physical characteristics of its N-alkylated derivatives. |

Applications of N,n Diethylpentane 1,5 Diamine in Advanced Chemical Systems

Coordination Chemistry and Ligand Design

The presence of two nitrogen donor atoms separated by a five-carbon chain allows N,N'-diethylpentane-1,5-diamine to form stable chelate rings with metal centers, influencing the resulting complex's geometry and reactivity.

This compound functions as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms. This chelation results in the formation of a thermodynamically stable eight-membered ring around the metal ion. The fundamental coordination behavior is analogous to other diamine ligands, which are well-established for forming stable metal complexes. For instance, in related systems, diamine ligands readily form bis-chelated complexes where two ligand molecules coordinate to a single metal center. ias.ac.in The coordination of this compound can lead to the formation of mononuclear complexes, where one ligand binds to one metal center, or potentially bridge between two metal centers to form polynuclear structures, depending on the reaction conditions and the nature of the metal ion. The synthesis of such complexes often involves the direct reaction of a metal salt with the diamine ligand in a suitable solvent. mdpi.com

The precise structure of metal complexes containing this compound is dictated by the coordination number and preferred geometry of the metal ion. While specific crystallographic data for this compound complexes is not widely available, analysis of similar structures provides significant insight. For example, cobalt(III) complexes with amine ligands typically exhibit a distorted octahedral geometry. nih.gov In such a structure involving a substituted diamine, the bond angles can deviate from the ideal 90° and 180° due to the constraints of the chelate ring and steric interactions. nih.gov

Similarly, complexes of group 2 metals with related diamidopropane ligands have been shown to adopt geometries ranging from distorted tetrahedral to square-based pyramidal and distorted octahedral, depending on the size of the metal ion and the presence of other ligands. researchgate.net It is expected that complexes of this compound would exhibit similar structural diversity.

Table 1: Representative Bond Parameters in a Related Co(III) Diamine Complex nih.gov

| Parameter | Value |

| Co-N (amine) Bond Length | 1.961 Å - 2.016 Å |

| Co-N (pyridyl) Bond Length | 1.939 Å - 1.954 Å |

| Co-Cl Bond Length | 2.241 Å |

| N-Co-N Bite Angle | ~84° |

Data from a related chiral tripyridyldiamine cobalt(III) complex, illustrating typical bond lengths and angles in a coordinated diamine system.

The ethyl groups on the nitrogen atoms of this compound introduce significant steric bulk compared to the parent pentane-1,5-diamine. This steric hindrance plays a crucial role in determining the coordination geometry and the conformation of the chelate ring. Studies on N-substituted ethane-1,2-diamine complexes have shown that the substituent's size influences the puckering of the chelate ring and the orientation of the substituent (axial vs. equatorial). researchgate.net For this compound, the ethyl groups would likely adopt conformations that minimize steric clash with other ligands on the metal center.

Electronically, the alkyl nature of the ethyl groups makes the nitrogen atoms effective sigma-donors, influencing the electronic properties of the metal center upon coordination. The combination of these steric and electronic factors can favor specific coordination geometries and diastereomers in the resulting metal complexes, a principle that is fundamental in the design of asymmetric catalysts. nih.gov

The pentane-1,5-diamine scaffold is a valuable platform for constructing more complex multidentate ligands. nih.gov The terminal amine groups can be functionalized to introduce additional donor atoms, thereby increasing the denticity of the ligand. A powerful strategy for this is metal-mediated synthesis, where the initial coordination of a simple ligand to a metal ion facilitates subsequent, highly regioselective organic transformations. ias.ac.in For example, a coordinated diamine could be reacted with other molecules to build more elaborate ligand frameworks that are otherwise difficult to synthesize. This approach has been used to create extended N,N,N-tridentate and other multidentate ligand systems. ias.ac.in Such designed ligands, incorporating the robust pentane-1,5-diamine backbone, can form highly stable complexes with specific coordination geometries tailored for applications in catalysis or materials science.

Catalytic Applications in Organic Transformations

Metal complexes derived from diamine ligands are frequently employed as catalysts in a variety of organic reactions. The ligand's structure is key to controlling the catalyst's activity and selectivity.

The synthesis of novel ligands and the study of their coordination chemistry are intrinsically linked to the development of new homogeneous catalysts. ias.ac.in Metal complexes containing this compound are potential catalysts for various organic transformations. The ligand's role is to stabilize the metal center, modulate its reactivity, and create a specific steric and electronic environment around the active site. While specific catalytic applications for this compound are not extensively documented in the provided literature, the principles of ligand design for catalysis are well-established. ias.ac.in By analogy with other diamine-metal complexes, systems based on this compound could be explored for reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The flexible eight-membered chelate ring, combined with the steric bulk of the ethyl groups, would influence the substrate's approach to the metal center, potentially leading to selective transformations.

Heterogeneous Catalysis Systems Involving Diamine Functionality

The amine functional groups in this compound suggest its potential utility in heterogeneous catalysis. Generally, diamines can be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. acs.org These supported catalysts offer advantages in terms of easy separation from the reaction mixture and potential for recycling. The nitrogen atoms in the diamine can act as ligands, coordinating with metal centers to form active catalytic sites. While specific studies employing this compound in this capacity are not readily found, the principles of catalyst design suggest its viability. The spacing of the amine groups on the pentane (B18724) backbone could influence the chelation and stability of metal complexes, thereby affecting catalytic activity and selectivity.

Case Studies in Alkyne Dimerization and Hydrothiolation Reactions

Detailed case studies specifically involving this compound in alkyne dimerization or hydrothiolation reactions are not prominently featured in the reviewed scientific literature. Alkyne dimerization, a crucial reaction for forming more complex organic molecules, can be catalyzed by various metal complexes, with ligands playing a key role in controlling the reaction's outcome. Diamines can serve as effective ligands in such catalytic systems. For instance, nickel complexes with bulky phosphine (B1218219) ligands have been shown to catalyze the dimerization of terminal alkynes. While not a diamine, the principle of ligand-metal interaction is central.

Similarly, the hydrothiolation of alkynes, which involves the addition of a thiol to an alkyne, is an important transformation in organic synthesis. This reaction can be catalyzed by transition metal complexes. Although specific examples with this compound are absent from the literature, the nucleophilic nature of the diamine's nitrogen atoms could potentially play a role in catalytic cycles, either as a ligand or as a base to activate the thiol.

Polymerization Catalysis and Initiator Systems

In the field of polymerization, amines can function as initiators or co-initiators for certain types of polymerization, such as the ring-opening polymerization of cyclic esters. vot.pl While specific research on this compound as a polymerization initiator is not available, primary and secondary amines are known to initiate the polymerization of some monomers. The two amine groups in this compound could potentially initiate polymerization from both ends, leading to the growth of polymer chains in two directions.

Role in Materials Science and Polymer Chemistry

Utilization as Monomers or Cross-linking Agents in Polymer Synthesis

This compound, with its two reactive amine groups, is a potential monomer for the synthesis of various polymers, most notably polyamides. The reaction of a diamine with a dicarboxylic acid or its derivative leads to the formation of an amide linkage, and when this reaction is repeated, a polyamide is formed. While specific examples of polyamides synthesized from this compound are not detailed in the literature, the general principle of polyamide formation is well-established.

The structure of the diamine, including the length of the alkyl chain and the substituents on the nitrogen atoms, influences the properties of the resulting polymer. The diethyl groups on the nitrogen atoms of this compound would result in a polyamide with N-substituted amide linkages, which would affect properties such as hydrogen bonding, solubility, and thermal stability compared to polyamides derived from primary diamines.

As a cross-linking agent, this compound could be used to create network polymers. If incorporated into a polymer chain that has reactive sites, the two amine groups of the diamine could react with these sites on different polymer chains, thus forming cross-links and creating a more rigid, three-dimensional structure.

Table 1: General Properties of Polyamides Derived from Diamines

| Property | Influence of Diamine Structure |

| Melting Point | Generally decreases with longer, more flexible diamine chains. N-substitution can disrupt hydrogen bonding and lower the melting point. |

| Solubility | N-substituted polyamides often show improved solubility in organic solvents due to reduced interchain hydrogen bonding. |

| Mechanical Strength | Can be tailored by the choice of diamine and diacid. Cross-linking increases rigidity and strength. |

| Thermal Stability | Aromatic diamines generally lead to more thermally stable polyamides than aliphatic diamines. acs.org |

Note: This table presents general trends for polyamides and is not specific to polymers derived from this compound, for which specific data is not available.

Precursors for Functional Polymeric Materials

The synthesis of functional polymeric materials often involves the use of monomers that contain specific functional groups. This compound can be considered a precursor for such materials. For example, it could be a building block for coordination polymers, where the diamine acts as a ligand to bridge metal ions, forming a polymeric network. While a study on coordination polymers of a related N,N'-diethyl-1,3-propane diamine derivative has been reported, specific research on this compound in this context is lacking. researchgate.net

Research on Corrosion Inhibition Mechanisms

Organic molecules containing heteroatoms like nitrogen are often effective corrosion inhibitors for metals in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The effectiveness of inhibition is related to the molecule's ability to donate electrons to the metal's d-orbitals and to form a stable, adsorbed film.

Table 2: Investigated Corrosion Inhibition Efficiency of a Related Diamine Derivative

| Inhibitor | Concentration | Inhibition Efficiency (%) | Metal/Acid System |

| N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine | 4x10⁻⁴ M | 98.9 | Mild Steel / H₂SO₄ |

Source: nih.gov. Note: This data is for a more complex molecule containing a diethyl-pentanediamine structure and is provided for illustrative purposes due to the lack of direct data for this compound.

Insufficient Published Research Available to Generate Requested Article

Following a comprehensive search for scientific literature on the chemical compound This compound (CAS 62796-43-4), it has been determined that there is a lack of specific, published research data corresponding to the detailed outline provided in the user request.

The query for an article structured around the "" and "Biomolecular Interaction Research" requires in-depth findings that are not available in the public domain for this specific molecule. The performed searches did not yield specific studies on its use in:

Diamine-based corrosion inhibitors

Adsorption behavior and surface interaction

Enzyme inhibition mechanisms

Protein modification as a research tool

Interactions with specific molecular targets

While research exists for related but structurally distinct compounds—such as other diamine isomers (e.g., 1,4-diamines), derivatives with additional functional groups, or different alkyl-substituted diamines researchgate.netnih.govresearchgate.net—extrapolating this information would be scientifically inaccurate and would not adhere to the strict focus on this compound as mandated by the instructions.

Generating an article with the requested level of detail, including data tables and thorough research findings, is not possible without the foundational scientific studies. To maintain factual accuracy and avoid generating unsubstantiated content, the request cannot be fulfilled at this time. Further research and publication on the specific applications and interactions of this compound would be required to create the specified article.

Computational and Theoretical Investigations of N,n Diethylpentane 1,5 Diamine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is widely used for its balance of accuracy and computational cost. rsc.org DFT calculations can elucidate various electronic properties and reactivity descriptors of a molecule. nih.gov

Despite the utility of DFT, a thorough search of scientific literature reveals a lack of specific studies that have applied this method to N,N'-diethylpentane-1,5-diamine. Therefore, the following subsections describe the types of analyses that could be performed, based on general principles of DFT studies.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. numberanalytics.combhu.ac.in A smaller gap generally indicates higher reactivity. numberanalytics.com

No specific calculations for the HOMO-LUMO gap of this compound have been reported in the reviewed literature. A hypothetical DFT study would calculate the energies of these orbitals and provide the HOMO-LUMO gap value, which would be instrumental in predicting its chemical behavior.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is for illustrative purposes only, as no specific data has been found in the literature.)

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Quantum chemical calculations can provide various molecular descriptors that quantify different aspects of a molecule's electronic structure and reactivity. nih.govbhu.ac.in These include:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

These descriptors are valuable in understanding the molecule's behavior in different chemical environments. dnu.dp.ua However, specific calculated values for these descriptors for this compound are not available in the current body of scientific literature.

Table 2: Hypothetical Molecular Descriptors for this compound (Note: The following table is for illustrative purposes only, as no specific data has been found in the literature.)

| Molecular Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Dipole Moment (μ) | Data not available |

Molecular Modeling and Simulation for Interaction Prediction

Molecular modeling and simulation are powerful techniques used to study the behavior and interactions of molecules at an atomic level. nih.govorganica1.org These methods can predict how a molecule might interact with other molecules, including proteins or other biological targets. nih.gov

Specific molecular modeling and simulation studies focused on this compound are not found in the surveyed literature. The following sections outline the potential applications of these methods to this compound.

Predicting the binding affinity of a ligand to a protein is a critical aspect of drug discovery and design. nih.gov Molecular docking and molecular dynamics simulations are commonly employed to estimate the strength of this interaction, often expressed as a binding energy or inhibition constant. nih.govresearchgate.net

There are no reported studies on the predicted ligand binding affinities of this compound to any specific biological target. Such a study would involve docking the molecule into the active site of a receptor and running simulations to assess the stability and thermodynamics of the complex.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. nih.govmontclair.edu By exploring the potential energy surface, the most stable conformations and the energy barriers between them can be identified. mdpi.comnih.gov This is crucial for understanding a molecule's flexibility and how it might adapt its shape to bind to a receptor. montclair.edu

A conformational analysis of this compound would reveal the preferred three-dimensional structures of the molecule. However, no such studies have been published in the available literature.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insights

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N,N'-diethylpentane-1,5-diamine, providing detailed information about the carbon-hydrogen framework. By analyzing the chemical shifts, integration, and multiplicity of signals in ¹H and ¹³C NMR spectra, a complete structural map of the molecule can be assembled.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals corresponding to their unique chemical environments. The protons on the carbons adjacent to the nitrogen atoms are deshielded and would appear at a lower field (higher ppm value) compared to the other methylene (B1212753) protons in the central pentane (B18724) chain. The ethyl groups would present a characteristic quartet for the methylene (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, arising from spin-spin coupling with their respective neighbors.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum are highly sensitive to the local electronic environment, allowing for the clear distinction between the carbons directly bonded to nitrogen and those in the aliphatic chain. Modern NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the precise assignment of each signal and solidifying the structural determination. nih.govbham.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on spectral analysis of structurally similar compounds like 1,5-diaminopentane and N,N'-diethyl-1,6-diaminohexane. chemicalbook.comchemicalbook.com

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.10 | Triplet | 6H |

| -CH₂- (central pentane) | ~1.40 | Multiplet | 2H |

| -CH₂- (pentane) | ~1.55 | Multiplet | 4H |

| -CH₂- (ethyl) | ~2.65 | Quartet | 4H |

| -CH₂- (pentane, adjacent to N) | ~2.70 | Triplet | 4H |

| N-H | Variable | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on established chemical shift principles.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~15 |

| -C H₂- (central pentane) | ~25 |

| -C H₂- (pentane) | ~30 |

| -C H₂- (ethyl) | ~42 |

| -C H₂- (pentane, adjacent to N) | ~50 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. libretexts.org For this compound, the IR spectrum is dominated by absorptions corresponding to N-H, C-H, and C-N bonds.

The presence of the secondary amine (N-H) functional group gives rise to a characteristic stretching vibration, which typically appears as a moderate to weak band in the 3300-3500 cm⁻¹ region. nih.gov The aliphatic C-H bonds of the pentane and ethyl groups result in strong, sharp absorption bands just below 3000 cm⁻¹ for their stretching vibrations. C-H bending vibrations are also observed in the fingerprint region, typically around 1465 cm⁻¹. The C-N stretching vibration, crucial for identifying the amine structure, is expected in the 1250-1020 cm⁻¹ range. The analysis of these specific frequencies allows for the confirmation of the key functional groups within the molecule. While powerful for identifying functional groups, IR spectroscopy can be limited in distinguishing between complex, similar structures due to overlapping signals. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Moderate |

| C-H Stretch | Alkane (sp³) | 2850 - 2960 | Strong |

| N-H Bend | Secondary Amine | 1550 - 1650 | Moderate |

| C-H Bend | Alkane (-CH₂-, -CH₃) | 1350 - 1470 | Moderate |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Moderate |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound (C₉H₂₂N₂), the molecular weight is approximately 158.33 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 158. As an amine, this molecular ion peak will have an even m/z value, consistent with the nitrogen rule. libretexts.org

The fragmentation of aliphatic amines is dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, several key fragmentation pathways are expected:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C-C bond in the ethyl group results in a fragment at [M - 29]⁺, corresponding to an m/z of 129.

Alpha-cleavage of the pentane chain: Cleavage of the C1-C2 bond of the pentane backbone generates a prominent fragment ion [CH₂=NH(CH₂CH₃)]⁺ with an m/z of 58. This is often the base peak in the spectrum of similar secondary amines.

Loss of a butyl radical (•C₄H₉): Cleavage further down the pentane chain can result in the loss of a C₄H₉ radical, leading to a fragment at [M - 57]⁺ with an m/z of 101.

These predictable fragmentation patterns provide strong evidence for the structure of the molecule, complementing the data obtained from NMR and IR spectroscopy. nih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Description |

| 158 | [C₉H₂₂N₂]⁺ | Molecular Ion (M⁺) |

| 129 | [C₇H₁₇N₂]⁺ | Loss of an ethyl radical ([M-29]⁺) |

| 101 | [C₅H₁₃N₂]⁺ | Loss of a butyl radical ([M-57]⁺) |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage of pentane chain (Base Peak) |

Elemental Analysis for Compositional Verification in Synthetic Research

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound and confirming its purity.

The theoretical elemental composition is calculated from the molecular formula, C₉H₂₂N₂. The experimentally determined values, obtained using a combustion-based elemental analyzer, are then compared to these theoretical percentages. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence that the correct compound has been synthesized and is free from significant impurities.

Table 5: Theoretical Elemental Composition of this compound (C₉H₂₂N₂)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 68.29% |

| Hydrogen (H) | 1.01 | 22 | 22.22 | 14.04% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 17.69% |

| Total | 158.33 | 100.00% |

Chromatographic Separations in Synthetic Pathway Development and Purity Assessment

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are vital for the development of synthetic pathways and the assessment of product purity. mdpi.com

For a relatively volatile and thermally stable compound like this compound, Gas Chromatography is an ideal method for analysis. When a sample is injected into a GC system, it is vaporized and travels through a column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as each component elutes. In a typical GC analysis of a reaction mixture, this compound would appear as a distinct peak with a specific retention time. The presence of other peaks would indicate impurities, such as unreacted starting materials, solvents, or byproducts. The area under the peak is proportional to the concentration of the compound, allowing for quantitative assessment of purity.

HPLC can also be employed, especially for less volatile derivatives or if the compound is thermally sensitive. Using a suitable stationary phase (e.g., reversed-phase C18) and a mobile phase, components are separated based on their polarity. Techniques like HPLC are particularly powerful for separating structurally similar compounds, such as diastereomers, which might be formed in certain synthetic routes. mdpi.com

Structure Activity Relationship Studies and Functional Derivatives of Pentane 1,5 Diamines

Impact of N-Substitution Patterns on Chemical Behavior

The nature of the N-alkyl substituents on a pentane-1,5-diamine backbone profoundly affects its chemical and physical properties, such as basicity, nucleophilicity, steric hindrance, and intermolecular interactions. Comparing N,N'-dimethyl-, N,N'-diethyl-, and the more sterically hindered N,N'-di(pentan-3-yl)pentane-1,5-diamine illustrates these effects.

The basicity of the amine is influenced by the inductive effect of the alkyl groups. Ethyl groups have a slightly stronger positive inductive effect (+I) than methyl groups, which increases the electron density on the nitrogen atoms and generally leads to higher basicity (a lower pKa for the conjugate acid). However, this electronic effect is often counteracted by steric hindrance, which can impede the solvation of the protonated amine, and by the steric bulk of the substituents, which can hinder the approach of a proton.

As the size of the N-alkyl group increases from methyl to ethyl and further to a bulky substituent like pentan-3-yl, the steric hindrance around the nitrogen atoms increases significantly. This increased bulk can reduce the nucleophilicity of the amine and affect its ability to participate in reactions or coordinate to metal centers. Physical properties such as boiling point are also affected; while increased molecular weight from methyl to ethyl groups leads to a higher boiling point due to stronger van der Waals forces, the primary and secondary amines can participate in hydrogen bonding, which is absent in tertiary amines. Symmetrically disubstituted secondary amines like N,N'-diethylpentane-1,5-diamine can still act as hydrogen bond donors.

| Property | N,N'-dimethylpentane-1,5-diamine | This compound | N,N'-di(pentan-3-yl)pentane-1,5-diamine |

|---|---|---|---|

| Molecular Formula | C7H18N2 nih.gov | C9H22N2 | C15H34N2 |

| Molecular Weight | 130.23 g/mol nih.gov | 158.29 g/mol | 242.46 g/mol |

| Relative Basicity | Base | Slightly stronger (inductive effect) but moderated by sterics | Weaker (dominated by steric hindrance) |

| Steric Hindrance | Low | Moderate | High |

| Hydrogen Bonding | Donor & Acceptor | Donor & Acceptor | Donor & Acceptor |

Derivatization for Specific Research Applications

The amine groups of this compound are reactive sites for various chemical transformations, allowing for the synthesis of a wide array of functional derivatives for specific research purposes.

A notable application of diamine side chains is in the synthesis of quinoline-based compounds, particularly those with therapeutic potential. The antimalarial drug chloroquine (B1663885), for example, features a 4-aminoquinoline (B48711) core attached to a diethylamino-substituted pentane-1,4-diamine side chain (specifically, N1,N1-diethylpentane-1,4-diamine). The synthesis of such molecules is a key area of research for developing new antimalarial agents. nih.govnih.gov

The general synthesis involves the nucleophilic substitution of a chlorine atom at the 4-position of a 4,7-dichloroquinoline (B193633) ring by the primary amine of the diamine side chain. nih.gov Research into chloroquine analogs has explored variations in this side chain to overcome drug resistance. nih.govresearchgate.netblucher.com.br For instance, a chloroquine analogue probe (CQP) was synthesized starting from N-(7-chloroquinolin-4-yl)-N'-ethylpentane-1,4-diamine, which demonstrates the direct use of a pre-formed diethyl-substituted diamine in creating complex quinoline (B57606) derivatives. researchgate.net This process typically involves coupling the diamine with the quinoline core, followed by further functionalization of the terminal amine if required. researchgate.net

The secondary amine centers in this compound are readily modified through alkylation and acylation.

Alkylation: Further reaction with alkyl halides can lead to the formation of tertiary amines and, subsequently, quaternary ammonium (B1175870) salts. These cationic compounds have applications as phase-transfer catalysts or antimicrobial agents.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N,N'-diacyl-N,N'-diethylpentane-1,5-diamine (an amide). This transformation is useful for protecting the amine groups or for introducing new functional moieties into the molecule.

| Reactant | Reaction Type | Product Structure | Product Class |

|---|---|---|---|

| Methyl Iodide (excess) | Exhaustive Alkylation | [CH3(C2H5)2N-(CH2)5-N(C2H5)2CH3]2+ 2I- | Quaternary Ammonium Salt |

| Acetyl Chloride | Acylation | CH3CO-N(C2H5)-(CH2)5-N(C2H5)-COCH3 | Diamide |

Modifying the carbon backbone of pentane-1,5-diamine introduces new structural features that can influence molecular conformation and biological activity.

Branched Analogs: Introducing alkyl groups onto the pentane (B18724) chain, such as in 1,5-diamino-2-methylpentane, creates a chiral center and alters the spatial relationship between the two amine groups. sigmaaldrich.com The synthesis of such branched diamines can be achieved through various methods, including the hydrogenation of substituted γ-cyanoketones in the presence of ammonia (B1221849). google.com These structural changes can impact the binding affinity of the molecule to biological targets or its properties as a monomer in polymer synthesis.

Cyclic Analogs: Incorporating the diamine functionality into a cyclic structure imparts conformational rigidity. While direct cyclic analogs of pentane-1,5-diamine are less common, the principles are well-illustrated by extensively studied cyclic diamines like (1R, 2R)-(-)-1,2-diaminocyclohexane. These C2-symmetric diamines are pivotal as chiral ligands and auxiliaries in asymmetric synthesis. researchgate.net Their rigid cyclic framework provides a well-defined chiral environment essential for inducing enantioselectivity in chemical reactions.

Investigating the Influence of Chain Length and Rigidity on Molecular Properties and Reactivity

In polymer chemistry and materials science, the length and rigidity of the diamine linker are critical design parameters.

Chain Length: Studies on polymers synthesized from aliphatic diamines show a clear correlation between the length of the carbon chain and the material's mechanical properties. For example, in polyurethane-imide elastomers, increasing the molecular length of the aliphatic diamine from shorter chains to longer ones like 1,6-hexamethylene diamine and 1,12-dodecamethylene diamine resulted in increased tensile strengths and elongation at break. This is attributed to better-ordered structures and stronger intermolecular hydrogen bonding.

Rigidity: The rigidity of the diamine component significantly affects the properties of high-performance polymers like polyimides. Using more rigid diamines generally leads to materials with a higher Young's modulus and yield strength. Conversely, more flexible diamines tend to produce polymers with larger pores and lower thermal conductivity. This demonstrates that by selecting a diamine with a specific chain length and flexibility, such as pentane-1,5-diamine, the resulting material's properties can be systematically tuned.

Stereochemical Considerations in Diamine Derivatives Research

Stereochemistry is a critical aspect of diamine derivative research, especially when these molecules are used as chiral ligands in asymmetric catalysis. sigmaaldrich.com The introduction of stereocenters into the diamine structure allows for the synthesis of enantiomerically pure ligands that can control the stereochemical outcome of a reaction. acs.orgrsc.org

Chiral vicinal (1,2-) diamines are particularly important building blocks for creating these ligands. acs.org For example, derivatives of chiral 1,2-diaminocyclohexane have been synthesized and used as catalysts in asymmetric additions, deprotonations, and epoxidations. researchgate.net The stereochemical configuration of the diamine ligand is directly responsible for the enantioselectivity observed in the products.

These principles can be extended to pentane-1,5-diamine derivatives. Introducing chirality, for instance by using a branched backbone like (R)- or (S)-1,5-diamino-2-methylpentane, would create a chiral ligand. The fixed spatial orientation of the N-substituents relative to the chiral backbone would create a specific chiral pocket around a coordinated metal center, enabling enantioselective transformations. The development of stereoselective methods to prepare such chiral diamines is a key focus in modern organic chemistry. acs.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.